molecular formula C8H8BrNaO3S B1467895 Sodium 2-(2-bromo-phenyl)ethanesulfonate CAS No. 1033629-58-1

Sodium 2-(2-bromo-phenyl)ethanesulfonate

Cat. No.: B1467895
CAS No.: 1033629-58-1
M. Wt: 287.11 g/mol
InChI Key: IQIBYTOWIJWABC-UHFFFAOYSA-M
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Description

Sodium 2-(2-bromo-phenyl)ethanesulfonate is an organosulfur compound that features a brominated phenyl group attached to an ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2-bromo-phenyl)ethanesulfonate typically involves the reaction of 2-bromo-phenyl ethanesulfonic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: 2-bromo-phenyl ethanesulfonic acid and sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-bromo-phenyl)ethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or ethers.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Sodium 2-(2-bromo-phenyl)ethanesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Catalysis: The compound is investigated for its role in catalytic processes, particularly in the formation of carbon-sulfur bonds.

Mechanism of Action

The mechanism of action of sodium 2-(2-bromo-phenyl)ethanesulfonate involves its interaction with various molecular targets. The bromine atom and the sulfonate group play crucial roles in its reactivity:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways by modifying key biomolecules, leading to altered cellular functions.

Comparison with Similar Compounds

Sodium 2-(2-bromo-phenyl)ethanesulfonate can be compared with other similar compounds, such as:

    Sodium 2-phenyl ethanesulfonate: Lacks the bromine atom, resulting in different reactivity and applications.

    Sodium 2-(2-chloro-phenyl)ethanesulfonate: The chlorine atom provides different electronic properties compared to bromine.

    Sodium 2-(2-fluoro-phenyl)ethanesulfonate: The fluorine atom imparts unique chemical stability and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

sodium;2-(2-bromophenyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBYTOWIJWABC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2-(2-bromoethyl)benzene (6.23 g, 23.6 mmol) in ethanol (20.5 mL) was added to a solution of sodium sulfite (3.12 g, 24.7 mmol) in water (25.0 mL). The mixture was heated at 100° C. for 24 hours. The reaction mixture was filtered, and the filtrate was then left to stand at 3° C. overnight. The resulting white crystals were collected by filtration and dried to give sodium 2-(2-bromo-phenyl)ethanesulfonate (4.00 g, 59%).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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